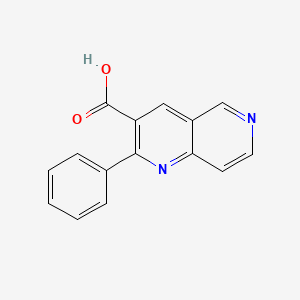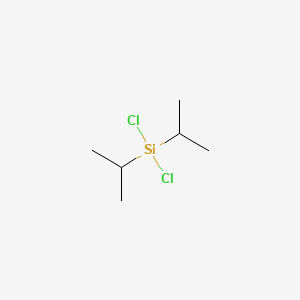
2-苯基-1,6-萘啶-3-羧酸
描述
2-Phenyl-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₂. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of 2-phenyl-1,6-naphthyridine-3-carboxylic acid consists of a naphthyridine core with a phenyl group at the 2-position and a carboxylic acid group at the 3-position.
科学研究应用
2-phenyl-1,6-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of 2-phenyl-1,6-naphthyridine-3-carboxylic acid are currently under investigation. As a specialty product for proteomics research applications , it is likely that this compound interacts with specific proteins or enzymes in the body.
Mode of Action
The mode of action of 2-phenyl-1,6-naphthyridine-3-carboxylic acid is not well-documented. Given its structural similarity to other naphthyridines, it may interact with its targets through hydrogen bonding or hydrophobic interactions. These interactions could induce conformational changes in the target molecules, altering their function
Biochemical Pathways
Naphthyridines are known to have a wide range of biological applications , suggesting that they may interact with multiple pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2-phenyl-1,6-naphthyridine-3-carboxylic acid’s action are currently under investigation. Given its use in proteomics research , it may have significant effects on protein expression or activity
生化分析
Biochemical Properties
2-Phenyl-1,6-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between 2-phenyl-1,6-naphthyridine-3-carboxylic acid and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 2-phenyl-1,6-naphthyridine-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, 2-phenyl-1,6-naphthyridine-3-carboxylic acid has been observed to inhibit the growth of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 2-phenyl-1,6-naphthyridine-3-carboxylic acid involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the progression of biochemical reactions . For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death . Additionally, 2-phenyl-1,6-naphthyridine-3-carboxylic acid can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-1,6-naphthyridine-3-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to 2-phenyl-1,6-naphthyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation and the development of cellular resistance .
Dosage Effects in Animal Models
The effects of 2-phenyl-1,6-naphthyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity . These findings highlight the importance of optimizing the dosage of 2-phenyl-1,6-naphthyridine-3-carboxylic acid for safe and effective use in clinical settings .
Metabolic Pathways
2-Phenyl-1,6-naphthyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . The metabolites of 2-phenyl-1,6-naphthyridine-3-carboxylic acid can further influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-phenyl-1,6-naphthyridine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-phenyl-1,6-naphthyridine-3-carboxylic acid within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-phenyl-1,6-naphthyridine-3-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, 2-phenyl-1,6-naphthyridine-3-carboxylic acid can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .
准备方法
The synthesis of 2-phenyl-1,6-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of DMF and water under stirring conditions yields the desired product . Additionally, industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cyclization reactions .
化学反应分析
2-phenyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthyridine rings, using reagents such as halogens and nucleophiles
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation . Major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
2-phenyl-1,6-naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share a similar naphthyridine core but differ in their substitution patterns and biological activities.
Quinoline derivatives: Quinoline compounds have a similar heterocyclic structure and exhibit a wide range of biological activities, including antimalarial and anticancer properties.
Benzo[c][1,5]naphthyridine derivatives: These compounds are structurally related and can be converted into corresponding carboxylic acids.
The uniqueness of 2-phenyl-1,6-naphthyridine-3-carboxylic acid lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
2-phenyl-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-11-9-16-7-6-13(11)17-14(12)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFDGHZNEPJPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=NC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375416 | |
| Record name | 2-phenyl-1,6-naphthyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849020-81-1 | |
| Record name | 2-phenyl-1,6-naphthyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-1,6-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)








